molecular formula C9H12N2 B020807 2-Methylindolin-6-amine CAS No. 103796-39-0

2-Methylindolin-6-amine

Cat. No.: B020807
CAS No.: 103796-39-0
M. Wt: 148.2 g/mol
InChI Key: SVLIYUWVAZNKJY-UHFFFAOYSA-N
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Description

2-Methyl-6-indolinamine is an organic compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities. The structure of 2-Methyl-6-indolinamine consists of an indole ring system with a methyl group at the 2-position and an amino group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-indolinamine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-methylindoline. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the indoline to the desired amine . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole derivative .

Industrial Production Methods

Industrial production of 2-Methyl-6-indolinamine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-indolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the indole ring or the amino group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-Methyl-6-indolinamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, known for its aromatic properties and biological activities.

    2-Methylindole: Similar to 2-Methyl-6-indolinamine but lacks the amino group at the 6-position.

    6-Aminoindole: Similar structure but without the methyl group at the 2-position.

Uniqueness

2-Methyl-6-indolinamine is unique due to the presence of both a methyl group at the 2-position and an amino group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

103796-39-0

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3

InChI Key

SVLIYUWVAZNKJY-UHFFFAOYSA-N

SMILES

CC1CC2=C(N1)C=C(C=C2)N

Canonical SMILES

CC1CC2=C(N1)C=C(C=C2)N

Synonyms

Indoline, 6-amino-2-methyl- (6CI)

Origin of Product

United States

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